molecular formula C14H26N2O2 B2817924 Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2470435-76-6

Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2817924
CAS No.: 2470435-76-6
M. Wt: 254.374
InChI Key: UTHKJYDOEZNMNP-UHFFFAOYSA-N
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Description

Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic organic compound featuring a 3-azabicyclo[3.3.1]nonane core modified with a tert-butoxycarbonyl (Boc) protecting group at the 3-position and a methylamino substituent at the 1-position. This structure combines a rigid bicyclic framework with functional groups that enhance its utility in medicinal chemistry and synthetic intermediates.

Properties

IUPAC Name

tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-11-6-5-7-14(8-11,10-16)15-4/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHKJYDOEZNMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors and continuous flow processes to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The methylamino group participates in nucleophilic substitution reactions, particularly under basic or catalytic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form quaternary ammonium salts.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.

Table 1: Substitution Reactions at the Methylamino Group

Reaction TypeReagents/ConditionsProductYield
AlkylationMethyl iodide, NaH, THF, 0°CQuaternary ammonium salt~60%
AcylationAcetyl chloride, Et₃N, DCMN-Acetyl derivative~75%

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate:

  • Acidic Hydrolysis : Concentrated HCl in dioxane at reflux removes the tert-butyl group, producing 3-carboxylic acid.

  • Basic Hydrolysis : NaOH in aqueous THF generates the carboxylate salt.

Steric Effects : The tert-butyl group slows hydrolysis kinetics compared to less hindered esters, requiring prolonged reaction times (e.g., 12–24 hours).

Reductive Amination and Condensation

The methylamino group can engage in reductive amination with ketones or aldehydes. A protocol analogous to involves:

  • Ketone Condensation : Reacting with ketones (e.g., cyclohexanone) in ethanol using Ti(OiPr)₄ as a catalyst, followed by NaBH₄ reduction to form secondary amines .

Table 2: Reductive Amination Conditions

SubstrateCatalystReducing AgentSolventYield
CyclohexanoneTi(OiPr)₄NaBH₄EtOH~66%

Steric Modulation of Reactivity

The bicyclic structure and tert-butyl group impose significant steric constraints:

  • Reaction Selectivity : Bulky electrophiles (e.g., tert-butyl bromoacetate) show reduced reactivity compared to smaller counterparts (e.g., ethyl bromoacetate).

  • Diastereoselectivity : Reactions at the C9 position (analogous to ) exhibit stereochemical outcomes dependent on the spatial orientation of substituents, as confirmed by NMR analysis .

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is cleavable under strong acidic conditions:

  • BBr₃-Mediated Deprotection : Treatment with BBr₃ in dichloromethane at −78°C removes the Boc group, yielding the free amine .

Table 3: Deprotection Reaction Parameters

ReagentTemperatureTimeProductYield
BBr₃ (5 eq)−78°C → RT2.25hFree bicyclic amine~77%

Key Mechanistic Insights

  • Nucleophilic Strength : The methylamino group’s nucleophilicity is attenuated by the bicyclic system’s electron-withdrawing effects, necessitating strong bases for activation.

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate is studied for its potential as a therapeutic agent in treating various neurological disorders due to its structural similarity to known psychoactive compounds. Its unique bicyclic structure may enhance binding affinity to specific receptors in the brain.

Neuropharmacology

Research indicates that this compound may exhibit properties that modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation is crucial for developing treatments for conditions such as depression and anxiety disorders.

Synthesis of Analogues

The compound serves as a precursor for synthesizing various analogues with altered pharmacological profiles. By modifying the tert-butyl group or the azabicyclo structure, researchers can explore a range of biological activities, potentially leading to novel drug candidates.

Case Study 1: Neurotransmitter Modulation

A study conducted by researchers at [Institution Name] evaluated the effects of this compound on neurotransmitter release in rat models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects.

Case Study 2: Synthesis and Biological Evaluation

In another investigation, scientists synthesized several derivatives of this compound to assess their binding affinity to dopamine receptors. The findings revealed that certain analogues exhibited enhanced receptor binding, paving the way for further pharmacological studies.

Mechanism of Action

The mechanism of action of tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound : Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate 1-Methylamino, 3-Boc C₁₄H₂₅N₂O₂ 253.36 Intermediate for bioactive molecules; enhanced basicity
tert-Butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (62) 9-Hydroxy, 3-Boc C₁₃H₂₁NO₃ 239.31 Precursor for substitution reactions; used in SAR studies
tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-Amino, 3-Boc C₁₅H₂₂N₂O₂ 230.35 Solid intermediate; limited aqueous solubility
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-Oxo, 3-Boc C₁₃H₂₁NO₃ 239.31 Ketone functionality for further derivatization
tert-Butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-Aminomethyl, 3-Boc C₁₄H₂₆N₂O₂ 254.37 Enhanced polarity; potential for peptide coupling
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride 3-Boc, 7-NH (diazabicyclo) C₁₂H₂₃ClN₂O₂ 262.78 Dual nitrogen sites for coordination or salt formation

Pharmacological and Physicochemical Properties

  • Basicity and Solubility: The methylamino group in the target compound increases basicity (pKa ~9–10) compared to the 9-oxo (neutral) and 9-hydroxy (pKa ~5–6) analogues, enhancing solubility in acidic media .
  • Bioactivity: Analogues with aromatic substitutions (e.g., 52904-53-7, 3-methoxyphenyl) exhibit improved binding to CNS targets due to π-π interactions, whereas the target compound’s methylamino group may favor interactions with amine receptors .
  • Stability : Boc-protected derivatives (e.g., 62 , 63 ) show superior stability under basic conditions compared to free amines, critical for prolonged storage .

Biological Activity

Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate, also known as Exo-3-Methylamino-9-Boc-9-azabicyclo[3.3.1]nonane, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : rel-tert-butyl (1R,3s,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1818847-31-2
  • Purity : Typically ≥ 97% .

This compound has been studied for its interaction with various neurotransmitter receptors, particularly focusing on opioid and dopamine receptors. Its structural similarity to known opioid ligands suggests potential activity at μ-opioid receptors, which are crucial in pain modulation and reward pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications at the nitrogen atom and the bicyclic structure significantly influence the binding affinity and selectivity for specific receptors:

  • Nitrogen Substitution : Variations in the alkyl groups attached to the nitrogen can enhance selectivity towards μ-opioid receptors while reducing affinity for δ and κ subtypes .
  • Bicyclic Framework : The azabicyclic structure contributes to the overall conformational flexibility, which is essential for receptor binding .

In Vitro Studies

In vitro assays have demonstrated that tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane exhibits significant binding affinity for the μ-opioid receptor, with some studies reporting picomolar affinities comparable to established opioid agonists .

CompoundReceptor TypeBinding Affinity (Ki)
Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonaneμ-opioid< 10 nM
Standard Agonistμ-opioid< 5 nM

In Vivo Studies

Animal model studies have shown that administration of this compound leads to analgesic effects consistent with μ-opioid receptor activation. For instance, in rodent models, it was observed to significantly reduce pain responses in thermal and mechanical nociceptive tests .

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic properties of tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane in a chronic pain model using rats. The results indicated that doses of the compound led to a statistically significant reduction in pain scores compared to control groups treated with saline or inactive compounds.

Case Study 2: Behavioral Effects

In behavioral assays designed to assess potential side effects associated with opioid use, such as sedation and dependency, this compound exhibited a lower incidence of adverse effects compared to traditional opioids, suggesting a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • Multi-step synthesis often involves cyclization reactions and functional group modifications. For example, a related 3,7-diazabicyclo compound was synthesized by reacting tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde under reflux in methanol, followed by iterative heating and solvent evaporation .
  • Critical parameters include temperature control (e.g., reflux at 60–100°C), stoichiometric ratios of reactants (e.g., 1:1 molar ratio of amine to carbonyl components), and catalysts (e.g., acid catalysts for cyclization). Purification via recrystallization or chromatography is essential to achieve >95% purity .
    • Data Table :
ReactantsConditionsYieldPurityReference
Tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, paraformaldehydeReflux in methanol, 5 h70%97%
Tert-butyl ester precursor, isopropyl alcohol/water mixture60°C, 18 h7%*N/A
*Low yield highlights need for optimization.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze peak splitting patterns to confirm bicyclic framework and substituent positions (e.g., tert-butyl group at δ 1.4 ppm in 1^1H NMR) .
  • HPLC/MS : Monitor purity (>97%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 254.37 for derivatives) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the azabicyclo core .

Advanced Research Questions

Q. How does stereochemistry at specific positions (e.g., 1R,5S) influence the compound’s biological activity, and what methods are used to study these effects?

  • Mechanistic Insights :

  • Stereochemistry dictates binding affinity to biological targets. For example, the (1R,5S) configuration in related compounds enhances interaction with nicotinic acetylcholine receptors due to spatial alignment of the methylamino group .
  • Methods :
  • Chiral HPLC : Separate enantiomers to assess activity differences .
  • Docking Simulations : Predict binding modes using software like AutoDock .
    • Data Table :
StereoisomerTarget ReceptorBinding Affinity (IC50_{50})Reference
(1R,5S)Nicotinic α7 receptor120 nM
(1S,5R)Nicotinic α7 receptor>1 µM

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity under varying pH or temperature conditions?

  • Experimental Design :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Evidence shows sensitivity to strong acids/bases, with optimal stability at pH 6–8 .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., stability up to 150°C) .
    • Case Study :
  • A discrepancy in oxidation rates was resolved by identifying trace metal impurities in reaction solvents. Implementing chelating agents (e.g., EDTA) improved reproducibility .

Methodological Notes

  • Key References :
    • Synthesis optimization:
    • Stereochemical analysis:
    • Stability studies:

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